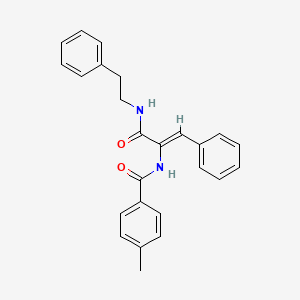
4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPB is a selective antagonist of the serotonin 5-HT7 receptor, which has been implicated in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Mecanismo De Acción
4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide selectively antagonizes the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. The 5-HT7 receptor has been implicated in various physiological and pathological processes, including circadian rhythm regulation, learning and memory, mood regulation, and inflammation. 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's antagonism of this receptor may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide selectively blocks the 5-HT7 receptor with high affinity and specificity. In vivo studies have shown that 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's selective antagonism of the 5-HT7 receptor makes it a valuable tool for studying the physiological and pathological processes that are regulated by this receptor. However, 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's limited solubility and stability in aqueous solutions may limit its use in certain experimental settings. In addition, 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's effects may be confounded by its off-target effects on other receptors or enzymes.
Direcciones Futuras
4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's potential therapeutic applications and its selective antagonism of the 5-HT7 receptor make it a promising candidate for drug development. Future research should focus on optimizing the pharmacological properties of 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide, such as its solubility and stability, and investigating its efficacy and safety in clinical trials. In addition, future research should explore the role of the 5-HT7 receptor in various physiological and pathological processes and investigate the potential therapeutic benefits of targeting this receptor.
Métodos De Síntesis
The synthesis of 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide involves the reaction of 4-methylbenzoyl chloride with N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-amine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide in high purity. The synthesis of 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has been described in detail in several research articles, and the compound is commercially available from various suppliers.
Aplicaciones Científicas De Investigación
4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The serotonin 5-HT7 receptor has been implicated in anxiety, depression, and schizophrenia, and 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's selective antagonism of this receptor makes it a promising candidate for drug development. In addition, 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammatory disorders.
Propiedades
IUPAC Name |
4-methyl-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-19-12-14-22(15-13-19)24(28)27-23(18-21-10-6-3-7-11-21)25(29)26-17-16-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3,(H,26,29)(H,27,28)/b23-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKCDMXQZZMVCA-NKFKGCMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

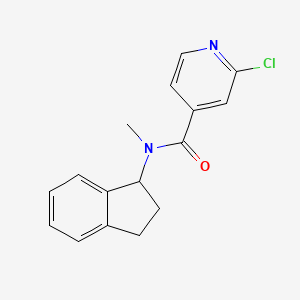

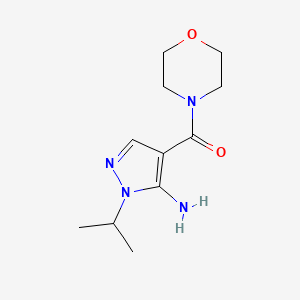

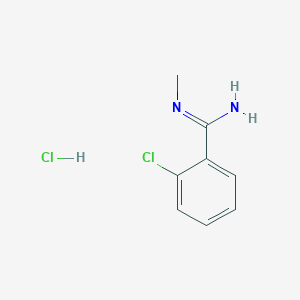
![2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637862.png)
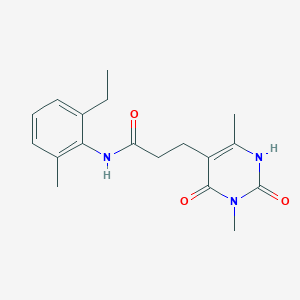



![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2637868.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2637870.png)
![3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2637871.png)